3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrido[2,3-d]pyrimidine and oxazole rings, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the thiophene and methyl groups. The final steps involve the formation of the pyrido[2,3-d]pyrimidine core and the coupling of the oxazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxazole rings.
Reduction: Reduction reactions may target the pyrido[2,3-d]pyrimidine core, altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
Compared to similar compounds, 3-{[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N4O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-17(24-20(29-14)18-10-6-12-30-18)13-25-21(27)16-9-5-11-23-19(16)26(22(25)28)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
ZKPRLQGZNONPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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